![molecular formula C26H33ClN2O8 B2917607 N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396876-88-2](/img/structure/B2917607.png)
N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
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Description
N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H33ClN2O8 and its molecular weight is 537.01. The purity is usually 95%.
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Scientific Research Applications
New Salt and Pharmaceutical Compositions
The compound's salt forms, specifically the benzoate or solvate variants, have been studied for their use in pharmaceutical compositions and therapies. These salt forms offer potential benefits in terms of solubility and stability, making them suitable for therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Potential Pesticides
N-derivatives of a similar structural family have been characterized for their potential as pesticides. These compounds, including various N-derivatives with chloro and dimethyl substitutions, have been explored for their efficacy as pesticides, showcasing the compound's versatility in agricultural applications (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Antimicrobial Nano-Materials
Derivatives of the compound, particularly those involving benzothiazol and piperidine, have been evaluated for their antimicrobial activities against various pathogenic bacteria and Candida species. These studies highlight the compound's potential in creating new antimicrobial agents, with certain derivatives showing higher efficacy against fungi than bacteria (B. Mokhtari & K. Pourabdollah, 2013).
Organic Synthesis and Medicinal Chemistry
The compound and its related structures play a crucial role in organic synthesis and medicinal chemistry, particularly in the development of inhibitors for enzymes like serine palmitoyl transferase. Such applications are vital for understanding the compound's role in synthesizing biologically active molecules (J. Magano, E. Kiser, Russell James Shine, & Michael H. Chen, 2014).
Bioactive Compounds Synthesis
The synthesis of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime showcases the compound's utility in generating bioactive molecules. Such synthesized compounds have been characterized for their crystal structures and evaluated for their bioactivities, indicating the compound's potential in drug discovery and development (Xue Si-jia, 2011).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O4.C2H2O4/c1-29-21-11-19(12-22(13-21)30-2)17-31-16-18-7-9-27(10-8-18)15-24(28)26-14-20-5-3-4-6-23(20)25;3-1(4)2(5)6/h3-6,11-13,18H,7-10,14-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMSLBKNOJJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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